molecular formula C10H13NO B2378758 3-Methyl-1-(3-pyridyl)-1-butanone CAS No. 82465-52-9

3-Methyl-1-(3-pyridyl)-1-butanone

Cat. No. B2378758
CAS RN: 82465-52-9
M. Wt: 163.22
InChI Key: UYDDFOUEMHGSEZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds (covalent, ionic, etc.), and any functional groups present.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) of the compound.


Scientific Research Applications

Synthesis and Potential Anti-tumor Applications

3-Methyl-1-(3-pyridyl)-1-butanone has been synthesized through a method involving the acylation of 4-picoline. This synthesis method can be applied to various alkyl pyridyl ketones, which are intermediates in the production of potential anti-tumor 7H-pyridocarbazole dimers (Léon, Garbay‐Jaureguiberry, & Roques, 1988).

Mechanisms of Bioactivation and Detoxification

The biochemistry and molecular biology of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific lung carcinogen, have been studied extensively. The bioactivation involves cytochrome P450 enzyme metabolism, DNA and protein adduct formation, and mutations in oncogenes from tumors induced by NNK (Hecht, 1996).

High-Pressure Liquid Chromatography Assay for Metabolism Analysis

A high-pressure liquid chromatography assay has been developed to determine the metabolism of NNK in microsomal preparations. This assay helps to analyze the extent of metabolism through various pathways in NNK (Peterson, Mathew, & Hecht, 1991).

Ultrasensitive Method for DNA Adduct Determination

An ultrasensitive method using gas chromatography-high resolution mass spectrometry has been devised for determining DNA adducts caused by metabolic activation of tobacco-specific nitrosamines like NNK. This method has applications in studying DNA damage in tissues like the esophagus and lungs (Heppel, Heling, & Richter, 2009).

Analysis of Metabolism and Inhibition by Arylalkyl Isothiocyanates

The metabolism of NNK in lung and liver microsomes, as well as in cytochromes P-450 expressed in hepatoma cells, has been studied. This research also includes examining how arylalkyl isothiocyanates can inhibit the metabolism of NNK, providing insights into potential cancer prevention strategies (Smith, Guo, Gonzalez, Guengerich, Stoner, & Yang, 1992).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “3-Methyl-1-(3-pyridyl)-1-butanone”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, websites like PubMed or the American Chemical Society publications can also be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

3-methyl-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDDFOUEMHGSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-pyridyl)-1-butanone

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